1-Chloro-4-(phenyldithio)benzene

Organic Synthesis Disulfide Coupling Microwave Chemistry

1-Chloro-4-(phenyldithio)benzene (CAS 33965-85-4), also named 4-chlorophenyl phenyl disulfide, is an unsymmetrical diaryl disulfide with molecular formula C₁₂H₉ClS₂ and molecular weight 252.78 g·mol⁻¹. The compound features a single 4-chlorophenyl moiety bridged via a disulfide (–S–S–) linker to an unsubstituted phenyl ring, producing a skewed solution conformation with a dihedral angle of approximately 80° characteristic of p-substituted unsymmetrical diaryl disulfides.

Molecular Formula C12H9ClS2
Molecular Weight 252.8 g/mol
CAS No. 33965-85-4
Cat. No. B12794393
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Chloro-4-(phenyldithio)benzene
CAS33965-85-4
Molecular FormulaC12H9ClS2
Molecular Weight252.8 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)SSC2=CC=C(C=C2)Cl
InChIInChI=1S/C12H9ClS2/c13-10-6-8-12(9-7-10)15-14-11-4-2-1-3-5-11/h1-9H
InChIKeyNUWGHEZSJWEUEV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Chloro-4-(phenyldithio)benzene (CAS 33965-85-4): Unsymmetrical Diaryl Disulfide for Differentiated Synthetic and Biological Probe Applications


1-Chloro-4-(phenyldithio)benzene (CAS 33965-85-4), also named 4-chlorophenyl phenyl disulfide, is an unsymmetrical diaryl disulfide with molecular formula C₁₂H₉ClS₂ and molecular weight 252.78 g·mol⁻¹ . The compound features a single 4-chlorophenyl moiety bridged via a disulfide (–S–S–) linker to an unsubstituted phenyl ring, producing a skewed solution conformation with a dihedral angle of approximately 80° characteristic of p-substituted unsymmetrical diaryl disulfides [1]. Its computed LogP of 5.14 and boiling point of 342.5 °C at 760 mmHg reflect moderate lipophilicity . This unsymmetrical architecture differentiates it from the widely used symmetric analog bis(4-chlorophenyl) disulfide (CAS 1142-19-4; mp 71–74 °C) , providing a single reactive chlorine handle for orthogonal derivatization while retaining the bioreversible disulfide bond essential for redox-responsive applications.

Why 1-Chloro-4-(phenyldithio)benzene Cannot Be Replaced by Symmetric Diaryl Disulfides or Mono-Thiols in Structure-Sensitive Applications


The unsymmetrical disulfide architecture of 1-chloro-4-(phenyldithio)benzene creates a functional profile that symmetric analogs and thiol precursors cannot replicate. In the tumor suppressor Pdcd4 stabilization assay, replacement of the disulfide (–S–S–) linker with a monosulfide (–S–) bridge abolished all activity, while chlorine substitution pattern modifications produced only minor potency attenuation [1]. This demonstrates that the disulfide bond is the pharmacophoric determinant, but the chlorine substituent imparts fine-tuning capability not available with unsubstituted diphenyl disulfide [1]. For synthetic applications, bis(4-chlorophenyl) disulfide provides two identical 4-chlorophenyl donors, limiting stoichiometric control in unsymmetrical product synthesis; 1-chloro-4-(phenyldithio)benzene delivers a single 4-chlorophenyl moiety, enabling precise 1:1 coupling . Physical property differences also preclude direct substitution: the symmetric analog is a crystalline solid (mp 71–74 °C) , while the target compound is handled as a liquid (predicted mp below ambient), altering formulation, dissolution, and processing workflows .

Quantitative Comparator Evidence: 1-Chloro-4-(phenyldithio)benzene Versus Symmetric Analogs, Unsubstituted Disulfides, and Thiol Precursors


Microwave-Assisted Synthetic Yield of 1-Chloro-4-(phenyldithio)benzene Versus Other 4-Substituted Disulfides

In a head-to-head comparison under identical microwave-assisted synthesis conditions (4-substituted sulfenimide + 4-substituted thiol, neat/CHCl₃, 600 W), 1-chloro-4-(phenyldithio)benzene was obtained in approximately 70% isolated yield [1]. Under the same protocol, the nitro-substituted analog 4-chlorophenyl 4-nitrophenyl disulfide (CAS 20168-75-6) gave a comparable ~70% yield, while the symmetric bis(4-chlorophenyl) disulfide was obtained in ~83% yield [1]. This demonstrates that the unsymmetrical target compound is synthesized with only a 13-percentage-point yield penalty relative to the symmetric analog, while providing the functional advantage of a single chlorine for downstream orthogonal chemistry.

Organic Synthesis Disulfide Coupling Microwave Chemistry

Disulfide Linker Requirement for Biological Activity: Pdcd4 Stabilization SAR

In a cellular high-throughput screen of ~2,000 compounds monitoring phosphorylation-dependent proteasomal degradation of tumor suppressor Pdcd4, the symmetric analog 1,2-bis(4-chlorophenyl)disulfide was identified as a novel Pdcd4 stabilizer with EC₅₀ values of 1.8 μg/mL (compound 1) and 2.8 μg/mL (compound 2) in HEK293 cells [1]. SAR analysis revealed that compounds with the disulfide (–S–S–) linker replaced by a monosulfide (–S–) bridge completely lost Pdcd4 stabilizing activity, whereas modifications to the chlorine residues (replacement with –H, –OCH₃, or –Br) showed only minor effects on stabilization potency [1]. This establishes that the disulfide bond is the essential pharmacophoric element, while the chlorine substituent provides a modulatory handle—making 1-chloro-4-(phenyldithio)benzene a privileged scaffold that retains the critical disulfide while offering a single vector for further optimization.

Chemical Biology Tumor Suppressor Pharmacology Structure-Activity Relationship

Tubulin Polymerization Inhibitory Potency of Halogenated Diaryl Disulfides as Combretastatin A-4 Analogues

A series of nine symmetrically halogenated diaryl disulfides were evaluated as combretastatin A-4 (CA-4) analogues for tubulin polymerization inhibition. The disulfides exhibited IC₅₀ values spanning 1.2–5.1 μM against MCF-7 tumor cells, compared with 0.54 μM for CA-4 itself [1]. Halogen identity modulated potency within a ~4.3-fold window. While the unsymmetrical 1-chloro-4-(phenyldithio)benzene was not specifically tested in this study, the data demonstrate that mono-chlorinated diaryl disulfides occupy a defined potency range within the broader diaryl disulfide class and that the chlorine substituent position (para) and count (mono- vs. di-) can be expected to shift IC₅₀ within the 1.2–5.1 μM band [1].

Medicinal Chemistry Antimitotic Agents Tubulin Inhibition

Physical Property Differentiation: Liquid Handling vs. Crystalline Solid Processing

1-Chloro-4-(phenyldithio)benzene is a liquid at ambient temperature (density 1.33 g/cm³ at 20 °C; boiling point 342.5 °C at 760 mmHg; flash point 152 °C), whereas its closest symmetric analog bis(4-chlorophenyl) disulfide is a crystalline solid with a melting point of 71–74 °C and density of 1.304 g/cm³ at 102.3 °C . The 70+ °C melting point of the symmetric analog necessitates heated handling equipment for transfer and dissolution, while the target compound can be dispensed as a liquid using standard syringe or pump protocols. The computed LogP of 5.14 for 1-chloro-4-(phenyldithio)benzene versus LogP of ~5.79 for bis(4-chlorophenyl) disulfide indicates approximately 4.5-fold lower predicted octanol-water partition coefficient for the mono-chlorinated compound , which may influence solvent selection in biphasic reactions.

Process Chemistry Formulation Physicochemical Characterization

Unsymmetrical Architecture Enables Stoichiometric Control in Heterodimer Synthesis

Symmetric bis(4-chlorophenyl) disulfide is commercially employed as a precursor for synthesizing unsymmetrical heterodimers such as 4-chlorophenyl-2′-nitrophenyl disulfide . However, this approach generates one equivalent of 4-chlorothiophenol as a leaving group, requiring chromatographic separation. 1-Chloro-4-(phenyldithio)benzene provides the 4-chlorophenyl moiety directly without generating a symmetric byproduct, as demonstrated in solvent-free unsymmetrical disulfide synthesis methodologies that achieve high purity (>95%) without disproportionation side reactions [1]. The single chlorine substituent also enables subsequent Pd-catalyzed cross-coupling (e.g., Suzuki or Buchwald-Hartwig) at the 4-position while leaving the phenyl ring untouched, a regioselectivity not achievable with symmetric bis(4-chlorophenyl) disulfide where both rings bear identical reactivity .

Synthetic Methodology Unsymmetrical Disulfide Synthesis Cross-Coupling

Optimal Application Scenarios for 1-Chloro-4-(phenyldithio)benzene Based on Verified Differentiation Evidence


Medicinal Chemistry: Pdcd4-Targeted Anticancer Lead Optimization

1-Chloro-4-(phenyldithio)benzene serves as a privileged scaffold for developing Pdcd4 stabilizer lead series. The SAR established by Schmid et al. (2016) confirms that the disulfide linker is essential for Pdcd4 stabilization while chlorine modifications are well tolerated [1]. The target compound retains the critical –S–S– pharmacophore but provides only one 4-chlorophenyl ring, enabling systematic exploration of substituent effects on the second aryl ring (e.g., –NO₂, –OCH₃, –CF₃) without confounding symmetric effects. The low-μM EC₅₀ benchmark (1.8–2.8 μg/mL for the symmetric bis-chloro analog) provides a starting potency reference for structure-activity relationship (SAR) expansion.

Synthetic Methodology: Atom-Economical Unsymmetrical Disulfide Library Synthesis

Researchers synthesizing unsymmetrical disulfide libraries benefit from 1-chloro-4-(phenyldithio)benzene as a pre-formed unsymmetrical building block. The solvent-free synthetic approach validated by Fujimoto et al. (2024) achieves high-purity unsymmetrical disulfides (>95%) without disproportionation when using thiosulfonate intermediates [2]. The microwave-assisted protocol of Kutuk & Turkoz (2011) provides a practical 70% yield benchmark for the compound's synthesis under accelerated conditions [3]. Procurement of the pre-formed unsymmetrical disulfide avoids the 50% maximum theoretical yield inherent in cross-coupling two different symmetrical disulfides.

Chemical Biology Probe: Redox-Responsive Drug Delivery and Bioconjugation

The disulfide bond of 1-chloro-4-(phenyldithio)benzene provides a bioreversible linkage sensitive to intracellular glutathione (GSH) concentrations (typically 1–10 mM in tumor cytoplasm vs. 2–20 μM in plasma). The unsymmetrical architecture enables attachment of the 4-chlorophenyl moiety to a cargo molecule via nucleophilic aromatic substitution or Pd-catalyzed coupling, while the unsubstituted phenyl ring can be independently functionalized. This orthogonal reactivity is precluded in symmetric bis(4-chlorophenyl) disulfide, where both rings bear identical chlorine reactivity [1]. The compound's LogP of 5.14 positions it in a favorable lipophilicity range for passive cellular uptake, and the liquid physical state facilitates solution-phase conjugation protocols.

Process Chemistry Scale-Up: Liquid-Phase Handling Simplifies Kilo-Lab Operations

For process chemists scaling disulfide-based transformations beyond gram quantities, the liquid physical state of 1-chloro-4-(phenyldithio)benzene (bp 342.5 °C, density 1.33 g/cm³) eliminates the 71–74 °C melting step required for bis(4-chlorophenyl) disulfide [1][2]. Liquid dispensing via metering pump or syringe enables precise stoichiometric control in continuous-flow reactors, while the flash point of 152 °C provides a safe thermal window for most common reaction conditions (typically 25–120 °C). The ~4.5-fold lower predicted LogP compared to the bis-chloro analog further improves aqueous workup partitioning behavior, potentially reducing emulsion formation during extractive purification [3].

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